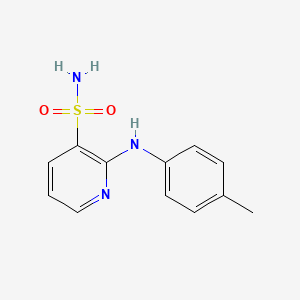

2-(p-Tolylamino)pyridine-3-sulfonamide

Description

Historical Context of Sulfonamide and Pyridine (B92270) Chemistry Relevant to the Compound

The history of sulfonamides in medicinal chemistry began dramatically in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. This discovery, which earned Gerhard Domagk the 1939 Nobel Prize in Physiology or Medicine, ushered in the era of sulfa drugs and revolutionized the treatment of bacterial infections. The core structure of sulfonamides, a sulfonyl group attached to an amine, has since been incorporated into a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs.

Pyridine, a six-membered heterocyclic aromatic ring containing one nitrogen atom, is another cornerstone of medicinal chemistry. Its derivatives are integral to numerous natural products, including alkaloids and vitamins, and are found in a vast number of pharmaceuticals. The pyridine moiety can influence a molecule's solubility, basicity, and ability to interact with biological targets. The combination of these two pharmacologically significant scaffolds within one molecule, as seen in 2-(p-Tolylamino)pyridine-3-sulfonamide, provides a strong impetus for its study.

Rationale for Academic Investigation of this compound

The academic investigation of novel sulfonamide derivatives is driven by the continuous search for new therapeutic agents with improved efficacy, selectivity, and safety profiles. The broad spectrum of biological activities associated with sulfonamides, including antibacterial, antifungal, anticancer, and antiviral properties, makes this class of compounds a fertile ground for drug discovery.

The rationale for investigating this compound, specifically, can be inferred from several key aspects:

Structural Analogy to Bioactive Molecules: The general structure of arylamino-pyridine-sulfonamides is present in compounds with known biological activity. For instance, the isomeric compound, 4-(m-Tolylamino)pyridine-3-sulfonamide, is a known intermediate in the synthesis of Torsemide (B1682434), a potent loop diuretic. This suggests that other isomers, such as the title compound, may also possess interesting pharmacological properties.

Potential for Diverse Biological Activities: The combination of the sulfonamide and pyridine moieties, along with the tolylamino group, offers multiple points for interaction with biological targets. Research on related compounds has shown that variations in the substitution pattern on the pyridine and aniline (B41778) rings can lead to a wide range of activities, including potential antimalarial and anticancer effects.

Scaffold for Further Chemical Synthesis: This compound can serve as a versatile building block for the synthesis of more complex molecules. The sulfonamide and amino groups provide reactive handles for further chemical modifications, allowing for the creation of libraries of related compounds for biological screening.

Current Research Landscape and Gaps in Understanding the Compound's Chemical Behavior

A thorough review of the current scientific literature reveals a significant gap in the specific study of this compound. While its isomer, 4-(m-Tolylamino)pyridine-3-sulfonamide, is well-documented as a pharmaceutical intermediate, the para-substituted isomer has received little to no individual attention in academic publications.

This lack of specific research presents both a challenge and an opportunity. The primary gap is the absence of empirical data on its synthesis, reactivity, and biological activity. Key unanswered questions include:

What are the most efficient synthetic routes to produce this compound with high purity and yield?

What are its detailed physicochemical properties, such as its crystal structure, solubility, and spectroscopic data?

Does it exhibit any significant biological activity, and if so, what are its potential molecular targets?

How does its chemical behavior and biological activity compare to its more well-known isomers?

The absence of this fundamental knowledge highlights the need for foundational research to characterize this compound and explore its potential applications.

Overview of Key Methodologies Utilized in the Study of the Compound

While specific studies on this compound are lacking, the methodologies for its synthesis and characterization can be inferred from the extensive research on related sulfonamide and pyridine derivatives.

Synthesis: The synthesis of arylamino-pyridine-sulfonamides typically involves a nucleophilic aromatic substitution reaction. A common approach would be the reaction of a substituted aminopyridine with a sulfonyl chloride in the presence of a base. For the synthesis of this compound, a plausible route would involve the reaction of 2-chloro-pyridine-3-sulfonamide with p-toluidine (B81030).

Characterization: The structural elucidation of the synthesized compound would rely on a combination of standard spectroscopic and analytical techniques:

Mass Spectrometry (MS): This technique would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic functional groups present, such as the N-H and S=O stretches of the sulfonamide group.

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide unambiguous proof of the three-dimensional structure and intermolecular interactions in the solid state. figshare.com

Computational Studies: In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be employed to predict the molecule's geometric and electronic properties, including its optimized structure, electrostatic potential, and frontier molecular orbitals. These theoretical studies can provide valuable insights into its potential reactivity and interactions with biological targets.

Detailed Research Findings

Due to the aforementioned gap in the literature, specific research findings for this compound are not available. However, a summary of the known properties of its isomer and the general class of compounds provides a basis for what might be expected.

Table 1: Physicochemical Properties of this compound and a Related Isomer

| Property | This compound (Predicted/Inferred) | 4-(m-Tolylamino)pyridine-3-sulfonamide (Known) |

| Molecular Formula | C₁₂H₁₃N₃O₂S | C₁₂H₁₃N₃O₂S |

| Molecular Weight | 263.32 g/mol | 263.32 g/mol |

| CAS Number | 1251591-79-3 | 72811-73-5 |

| Appearance | Likely a solid | White to off-white solid |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Soluble in organic solvents |

Interactive Data Table: Predicted Spectroscopic Data

While experimental spectra are not available, predicted values based on the analysis of similar structures can be hypothesized.

| Spectroscopic Data | Predicted Characteristics for this compound |

| ¹H NMR | Aromatic protons in the 7-8.5 ppm range, a singlet for the tolyl methyl group around 2.3 ppm, and a broad singlet for the NH protons. |

| ¹³C NMR | Aromatic carbons in the 110-160 ppm range, and a signal for the tolyl methyl carbon around 20-25 ppm. |

| IR (cm⁻¹) | N-H stretching vibrations around 3300-3400, S=O stretching vibrations around 1350 and 1150. |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylanilino)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-9-4-6-10(7-5-9)15-12-11(18(13,16)17)3-2-8-14-12/h2-8H,1H3,(H,14,15)(H2,13,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLYEDFMCFDYOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 2-(p-Tolylamino)pyridine-3-sulfonamide

Retrosynthetic analysis provides a logical framework for designing a synthetic route by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection approaches are considered.

Approach A: Disconnection of the C-N Arylamine Bond

The first approach involves the disconnection of the C-N bond between the pyridine (B92270) C2-carbon and the nitrogen of the p-tolylamino group. This leads to two key synthons: a 2-substituted pyridine bearing the 3-sulfonamide group and a p-toluidine (B81030) equivalent. The pyridine precursor would require a suitable leaving group (X), such as a halogen (e.g., Cl, Br), at the C2 position to facilitate a nucleophilic aromatic substitution (SNAr) reaction. This pathway identifies 2-chloropyridine-3-sulfonamide (B1315039) and p-toluidine as practical starting materials.

Approach B: Disconnection of the S-N Sulfonamide Bond

A second disconnection strategy targets the S-N bond of the primary sulfonamide. This cleavage suggests a reaction between a pyridine-3-sulfonyl chloride precursor and an ammonia (B1221849) source. The required precursor would be 2-(p-tolylamino)pyridine-3-sulfonyl chloride . This intermediate, in turn, can be retrosynthetically derived from 2-(p-tolylamino)pyridine via a chlorosulfonylation reaction.

These two approaches highlight the principal bond formations required: the construction of the C(aryl)-N bond and the S-N bond, which can be assembled in different sequences.

Classical Synthetic Approaches to the Core Structure

Classical synthetic methods provide foundational and often scalable routes to the target molecule, typically relying on well-established, stoichiometric reactions.

The introduction of an amino group onto the pyridine ring is a critical step. For a substituted pyridine like the target molecule, the most reliable classical method is nucleophilic aromatic substitution (SNAr) on a halopyridine. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack.

In a plausible synthetic route, a 2-halopyridine derivative serves as the electrophile. Specifically, reacting a precursor like 2-chloropyridine-3-sulfonamide with p-toluidine would form the desired C-N linkage. Such reactions often require elevated temperatures and may be conducted in the presence of a base to neutralize the hydrogen halide byproduct. An analogous process is employed in the synthesis of the diuretic drug torsemide (B1682434), where 4-chloro-3-pyridinesulfonamide is reacted with m-toluidine (B57737). google.comgoogleapis.com While other classical amination methods like the Chichibabin reaction exist for unfunctionalized pyridines, they are generally unsuitable for substrates with multiple functional groups due to issues with regioselectivity and harsh reaction conditions (e.g., using sodium amide at high temperatures). youtube.com

The formation of the sulfonamide group is a cornerstone of sulfa drug synthesis. The most common and classical method involves the reaction of a sulfonyl chloride with an amine. rsc.org This can be applied in two ways for the synthesis of this compound.

Sulfonylation of an Aminopyridine: If 2-(p-tolylamino)pyridine is prepared first, it can undergo chlorosulfonylation to introduce the -SO₂Cl group at the C3 position, followed by amination with ammonia or an ammonia equivalent to form the sulfonamide.

Amination of a Sulfonyl Chloride: A more convergent approach involves reacting a pre-formed pyridine sulfonyl chloride with an amine. For the target molecule, this would mean reacting 2-(p-tolylamino)pyridine-3-sulfonyl chloride with ammonia.

A related strategy involves the synthesis of a key intermediate, such as 2-chloropyridine-3-sulfonamide. This can be achieved by first preparing pyridine-3-sulfonic acid, converting it to the sulfonyl chloride, and then reacting it with ammonia. The resulting 2-chloropyridine-3-sulfonamide is then ready for the subsequent amination step with p-toluidine. The reaction between a sulfonyl chloride and an amine is typically carried out in the presence of a base like pyridine or triethylamine (B128534) to act as an HCl scavenger. nih.govresearchgate.net

The key C-N bond-forming step is effectively a condensation reaction between a functionalized pyridine and p-toluidine. Following the most logical classical pathway, 2-chloropyridine-3-sulfonamide is condensed with p-toluidine.

| Reaction Type | Starting Materials | Key Reagents/Conditions | Bond Formed |

| Amination (SNAr) | 2-Chloropyridine-3-sulfonamide, p-Toluidine | Heat, Base (optional) | C(pyridine)-N(amine) |

| Sulfonamide Formation | 2-(p-Tolylamino)pyridine-3-sulfonyl chloride, Ammonia | Base (e.g., Pyridine) | S-N(sulfonamide) |

| Condensation | 2-Chloropyridine-3-sulfonamide, p-Toluidine | Heat | C(pyridine)-N(amine) |

Modern and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. Green chemistry principles, such as using catalytic processes, milder reaction conditions, and reducing waste, are increasingly applied to the synthesis of sulfonamides. sci-hub.sersc.org

While classical SNAr reactions can be effective, they often require harsh conditions. Modern transition-metal-catalyzed cross-coupling reactions offer milder and more efficient alternatives for forming the crucial C-N bond.

Palladium- and Copper-Catalyzed Amination: Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds between aryl halides and amines. This method could be applied to couple 2-chloropyridine-3-sulfonamide with p-toluidine under significantly milder conditions than the classical thermal method, often leading to higher yields and better functional group tolerance. Copper-catalyzed amination (Ullmann condensation) provides another catalytic pathway for this transformation.

Catalytic Sulfonamide Synthesis: Recent advancements have focused on more direct and atom-economical ways to synthesize sulfonamides. For instance, methods using synergetic photoredox and copper catalysis allow for the three-component synthesis of sulfonamides from aryl radical precursors, a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and various amines. acs.org Such a strategy could, in principle, construct the target molecule in a highly convergent one-pot process. acs.orgnih.gov Furthermore, transition-metal-free approaches for the amination of N-heterocyclic sulfonyl chlorides using magnesium amides have been developed, offering an alternative to traditional metal catalysis. acs.orgresearchgate.net

Green Solvents and Conditions: Many modern sulfonamide syntheses are designed to be more environmentally friendly. This includes performing reactions in water, which serves as a green solvent, often with a simple base like sodium carbonate to scavenge acid byproducts. scilit.com Solvent-free, or neat, reaction conditions represent another green approach, minimizing solvent waste. sci-hub.se Mechanochemical methods, which use mechanical force (ball milling) to drive reactions, can provide a solvent-free, efficient, and scalable route to sulfonamides. rsc.org These green strategies focus on simplifying reaction procedures and workups, often allowing for the isolation of pure products by simple filtration. scilit.comresearchgate.net

Flow Chemistry Techniques for Scalable Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the scalable production of pharmaceutical intermediates, including enhanced safety, better process control, and improved space-time yields. mdpi.commdpi.com While specific flow synthesis protocols for 4-(m-tolylamino)pyridine-3-sulfonamide are not extensively detailed in public literature, the principles have been successfully applied to structurally related compounds like sulfonylureas, demonstrating the viability of this technology. google.com

A typical flow chemistry setup involves pumping reagents through a series of reactors, such as continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs), where reaction conditions like temperature, pressure, and residence time are precisely controlled. mdpi.commdpi.com For the synthesis of sulfonylurea compounds, which share a sulfonamide functional group, flow processes have been developed that allow for rapid and highly efficient production. google.com For instance, the reaction of a sulfonamide with a carbamate (B1207046) intermediate has been optimized in a flow system to achieve high conversion rates and throughputs. google.com

Key parameters in developing a scalable flow process include residence time, temperature, and reagent stoichiometry. google.com Automation and real-time process monitoring are often incorporated to ensure consistency and reliability, which is crucial for large-scale manufacturing. mdpi.com The implementation of such techniques could significantly improve the industrial production of 4-(m-tolylamino)pyridine-3-sulfonamide, leading to higher efficiency and a safer manufacturing process. mdpi.com

Table 1: Illustrative Flow Chemistry Conditions for Sulfonylurea Synthesis This table illustrates typical parameters from a flow synthesis process for related sulfonylurea compounds, showcasing the potential conditions applicable to 4-(m-tolylamino)pyridine-3-sulfonamide production.

| Parameter | Value | Purpose |

|---|---|---|

| Reactor Type | Chemtrix Kiloflow® | Enables scalable continuous production. |

| Temperature | 80 °C | Optimizes reaction rate while minimizing decomposition. google.com |

| Residence Time | 0.5 - 2 minutes | Allows for rapid conversion and high throughput. google.com |

| Stoichiometry | Sulfonamide (1 equiv.), DBU (3 equiv.), Carbamate (1.5 equiv.) | Ensures complete reaction of the limiting reagent. google.com |

| Throughput | 41 - 592 g/h | Demonstrates high efficiency for industrial-scale synthesis. google.com |

Solvent-Free or Environmentally Benign Reaction Conditions

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact. This includes the use of environmentally benign solvents or, ideally, the elimination of solvents altogether.

One key step in the synthesis of the precursor for 4-(m-tolylamino)pyridine-3-sulfonamide involves the reaction of 4-chloro-3-pyridinesulfonamide with m-toluidine, which can be effectively carried out in aqueous media. google.com Using water as a solvent is a significant step towards a more environmentally friendly process.

Furthermore, in the preparation of reagents used in subsequent synthetic steps, greener solvent choices have been implemented. For example, the synthesis of phenyl isopropylcarbamate, a reagent used to convert the target compound into torsemide, has been optimized by using heptane (B126788) as a solvent for the reaction, work-up, and crystallization, replacing more hazardous solvents like methylene (B1212753) chloride. google.com

Solvent-free reaction conditions represent another important green chemistry approach. Research on related heterocyclic compounds has shown that condensation reactions can be performed efficiently in the absence of a solvent, often promoted by catalysts or physical methods like grinding or heating. researchgate.net For example, the synthesis of 2-amino-N-aryl-1,8-naphthyridine-3-carboxamides has been achieved under solvent-free conditions at room temperature, resulting in excellent yields and high purity. researchgate.net Applying similar principles to the synthesis of 4-(m-tolylamino)pyridine-3-sulfonamide could offer a promising avenue for reducing solvent waste.

Purification and Isolation Methodologies in Synthesis

Achieving high purity is paramount for pharmaceutical intermediates. A combination of chromatographic and non-chromatographic techniques is employed to purify 4-(m-tolylamino)pyridine-3-sulfonamide and its derivatives.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the purity of 4-(m-tolylamino)pyridine-3-sulfonamide. google.comnbinno.com Pharmaceutical-grade material is expected to have a purity exceeding 99.8% by HPLC, with any single impurity not exceeding 0.1%. google.com HPLC is also a crucial tool in the development of synthetic methods, allowing for the monitoring of reaction progress and the identification of byproducts. thieme-connect.com

On a preparative scale, column chromatography is a fundamental technique for isolating and purifying intermediates and final products in a laboratory setting. For sulfonamides, various stationary phases can be used, with the choice of eluent tailored to the polarity of the specific compound and its impurities. mdpi.com

Recrystallization and Precipitation Strategies

Recrystallization and precipitation are powerful, cost-effective techniques for purifying solid compounds on a large scale. The synthesis of 4-(m-tolylamino)pyridine-3-sulfonamide (often referred to as Compound B) involves a key precipitation step. thieme-connect.com After the reaction of 4-chloropyridine-3-sulfonamide (B47618) with m-toluidine in n-propanol, the crude product is dissolved in an aqueous sodium hydroxide (B78521) solution. thieme-connect.com The pH is then adjusted to 6-7 with hydrochloric acid, causing the desired product to precipitate as an off-white solid, which can be isolated by filtration, washed with ice water, and dried. thieme-connect.com

For the downstream product, torsemide, an innovative purification strategy involves the formation and precipitation of its lithium salt. google.comgoogleapis.com This method is highly effective because the lithium salt of torsemide can be precipitated in a stable, solid form, leaving many process-related impurities behind in the solution. google.comgoogleapis.com The isolated lithium salt can be further purified by recrystallization, trituration, or reslurrying before being acidified to yield highly pure torsemide. google.comgoogleapis.com

Table 2: Purification Strategies for 4-(m-Tolylamino)pyridine-3-sulfonamide and Derivatives

| Technique | Compound | Description | Outcome |

|---|---|---|---|

| Precipitation | 4-(m-Tolylamino)pyridine-3-sulfonamide | The crude product is dissolved in a basic solution and then precipitated by adjusting the pH to 6-7. thieme-connect.com | Isolation of the target compound as an off-white solid with a yield of 92.86%. thieme-connect.com |

| Salt Precipitation | Torsemide | Conversion to the lithium salt, which is precipitated from the reaction mixture. google.comgoogleapis.com | Facilitates easy isolation and significant purification from co-precipitating impurities. google.com |

| Recrystallization | Phenyl Isopropylcarbamate (Reagent) | The product is crystallized and optionally recrystallized from heptane solution. google.com | Yields a reagent of high purity for subsequent reaction steps. google.com |

Total Synthesis Strategies for Complex Analogues

The synthesis of complex analogues of 4-(m-tolylamino)pyridine-3-sulfonamide is important for studying structure-activity relationships and for identifying and characterizing potential impurities in the drug manufacturing process. The synthetic route to torsemide provides a framework for accessing various related substances. thieme-connect.com

The common starting material for these syntheses is often 4-hydroxypyridine-3-sulfonic acid. thieme-connect.com A typical synthetic sequence is as follows:

Chlorination: 4-hydroxypyridine-3-sulfonic acid is converted to 4-chloropyridine-3-sulfonyl chloride. This step often uses reagents like phosphorus pentachloride. googleapis.com

Amidation: The sulfonyl chloride is then reacted with ammonia to form 4-chloropyridine-3-sulfonamide. thieme-connect.comgoogle.com

Nucleophilic Aromatic Substitution: The key intermediate, 4-(m-tolylamino)pyridine-3-sulfonamide, is synthesized by reacting 4-chloropyridine-3-sulfonamide with m-toluidine. thieme-connect.com

Analogue Synthesis: From this key intermediate, various analogues can be prepared. For example, reacting it with different isocyanates or carbamates leads to a range of N-substituted sulfonamides, including torsemide itself (using isopropyl isocyanate or a related carbamate). google.com Other analogues, which may be process impurities, can be synthesized by modifying the reaction conditions or using different starting materials. thieme-connect.com

This strategic approach allows for the targeted synthesis of a library of related compounds, which is essential for pharmaceutical development and quality control. thieme-connect.com

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering profound insights into the chemical environment of magnetically active nuclei.

While one-dimensional NMR provides initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for mapping the intricate network of covalent bonds and spatial relationships within 2-(p-Tolylamino)pyridine-3-sulfonamide. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton spin-spin coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments are critical for unambiguously assigning the chemical shifts of the pyridine (B92270) and p-tolyl ring protons and carbons and confirming the substitution pattern.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: Actual experimental values may vary based on solvent and other experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pyridine-H4 | 7.8 - 8.2 | 120 - 125 | C2, C5, C6 |

| Pyridine-H5 | 7.0 - 7.4 | 115 - 120 | C3, C4, C6 |

| Pyridine-H6 | 8.3 - 8.6 | 148 - 152 | C2, C4, C5 |

| p-Tolyl-H2'/H6' | 7.1 - 7.4 | 128 - 132 | C4', C1', C2/C6 |

| p-Tolyl-H3'/H5' | 7.0 - 7.3 | 129 - 133 | C1', C4', C3/C5 |

| p-Tolyl-CH₃ | 2.2 - 2.5 | 20 - 22 | C4', C3'/C5' |

| NH (amino) | 9.0 - 9.5 | - | C2, C1' |

| SO₂NH₂ | 7.5 - 8.0 | - | C3 |

The existence of different crystalline forms, or polymorphs, can significantly impact the physical properties of a compound. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for investigating polymorphism. By analyzing the chemical shifts and cross-polarization magic angle spinning (CP-MAS) dynamics of solid samples of this compound, distinct crystalline phases can be identified and characterized. These studies are crucial for understanding the solid-state packing and intermolecular interactions that govern the macroscopic properties of the material.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a vital analytical tool that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as offering structural insights through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are used to determine the elemental formula of a compound. For this compound (C₁₂H₁₃N₃O₂S), HRMS would be expected to yield a molecular ion peak with a mass-to-charge ratio that corresponds precisely to its calculated monoisotopic mass, thereby confirming its elemental composition.

Data Table: Expected HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 264.0723 |

| [M+Na]⁺ | 286.0543 |

| [M-H]⁻ | 262.0577 |

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion, providing detailed information about the molecule's structure. The fragmentation pattern of the protonated molecule [M+H]⁺ of this compound would be expected to show characteristic losses of the sulfonamide group (SO₂NH₂) and fragmentation of the pyridine and tolyl rings. Analysis of these fragmentation pathways provides corroborative evidence for the proposed structure. Common fragmentation mechanisms for sulfonamides include the cleavage of the C-S and S-N bonds nih.gov.

Infrared (IR) and Raman Spectroscopy Methodologies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

For this compound, characteristic vibrational bands would be expected for the N-H stretches of the amino and sulfonamide groups, the S=O stretches of the sulfonamide, and the aromatic C-H and C=C stretching modes of the pyridine and tolyl rings. The positions of these bands provide valuable information about the bonding and intermolecular interactions within the molecule. For instance, the asymmetric and symmetric stretching vibrations of the SO₂ group in sulfonamides are typically observed in the ranges of 1385-1300 cm⁻¹ and 1200-1100 cm⁻¹, respectively asianpubs.org.

Interactive Data Table: Characteristic IR and Raman Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amino/sulfonamide) | Stretching | 3400 - 3200 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| S=O (sulfonamide) | Asymmetric Stretching | 1385 - 1300 |

| S=O (sulfonamide) | Symmetric Stretching | 1200 - 1100 |

| C-N | Stretching | 1350 - 1250 |

| C-S | Stretching | 800 - 600 |

Despite a comprehensive search of scientific literature, specific experimental data for the chemical compound this compound, as required by the outlined article structure, is not available in published resources. This includes a lack of detailed research findings and data for advanced spectroscopic and crystallographic characterization techniques such as vibrational spectroscopy, in-situ IR for reaction monitoring, single-crystal X-ray diffraction, and powder X-ray diffraction.

The requested article focuses on the following specific methods for structural elucidation:

X-ray Crystallography for Solid-State Structure Determination

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis:PXRD is used to identify the crystalline form of a solid and can be used to assess its purity and crystallinity.

While general spectroscopic and crystallographic principles for sulfonamide and pyridine derivatives are well-established, specific data and detailed research findings for the para-isomer, this compound, are absent from the accessible scientific literature. Searches for this compound did not yield any published studies containing the necessary experimental data, such as vibrational frequencies, crystallographic parameters (unit cell dimensions, space group), or diffraction patterns, that would be required to populate the data tables and detailed discussions as per the request.

Information was primarily found for the isomeric compound, 4-(m-Tolylamino)pyridine-3-sulfonamide, which has a different substitution pattern on the tolyl group and therefore different chemical and physical properties.

Due to the unavailability of the requisite scientific data for this compound, it is not possible to generate the requested in-depth and scientifically accurate article.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which dictate its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for medium-sized organic molecules like 2-(p-Tolylamino)pyridine-3-sulfonamide. DFT calculations can determine the molecule's optimized geometry, electronic energy, and the distribution of its molecular orbitals.

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

For novel sulfonamide derivatives, geometrical and electronic computations have been successfully improved using DFT, often with the B3LYP method and a 6-31G(d,p) basis set. Such calculations would typically yield data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. Furthermore, the analysis of molecular orbitals provides a map of electron density, highlighting regions of the molecule that are electron-rich or electron-poor, which is essential for predicting sites of electrophilic or nucleophilic attack.

Table 1: Illustrative Electronic Properties of this compound from a Hypothetical DFT Calculation

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest-energy empty orbital and electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Total Energy | -1250 Hartree | The total electronic energy of the molecule in its ground state. |

Note: The values in this table are for illustrative purposes to show the type of data generated by DFT calculations and are not based on actual experimental or computational results for this specific molecule.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data for parameterization. These methods can provide highly accurate predictions of molecular energies and properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are used for benchmarking and for systems where high accuracy is paramount.

For related compounds like pyridine (B92270), ab initio calculations have been used to study intermolecular interactions with high precision. rsc.org For this compound, these high-level calculations could be used to obtain a very accurate prediction of its gas-phase energy, ionization potential, and electron affinity. They are also valuable for studying reaction mechanisms and transition states where subtle energy differences are critical. The acid-base properties of sulfonamides, which are important for their biological activity, have also been studied using high-level ab initio calculations. semnan.ac.ir

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals.

For organic molecules containing elements like carbon, hydrogen, nitrogen, oxygen, and sulfur, the Pople-style basis sets, such as 6-31G(d,p), are commonly used as a starting point. nih.gov This basis set includes polarization functions (d,p) that allow for more flexibility in describing the shape of the electron clouds, which is important for capturing the geometry and polarity of the molecule accurately. For higher accuracy, larger basis sets like the correlation-consistent basis sets from Dunning (e.g., cc-pVTZ) may be employed.

The choice of the DFT functional is also critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for many applications due to its proven track record of providing reliable results for a wide range of organic molecules. nih.gov However, for specific properties, other functionals might be more appropriate. For instance, functionals from the Minnesota family (e.g., M06-2X) are often recommended for studies involving non-covalent interactions. The selection of the optimal combination of functional and basis set is a crucial step in any computational study to ensure the reliability of the results.

Table 2: Common Functionals and Basis Sets for Organic Molecule Calculations

| Functional | Type | Common Applications | Basis Set | Description |

| B3LYP | Hybrid | General purpose, good for geometries and energies. | 6-31G(d,p) | Double-zeta with polarization functions. |

| M06-2X | Hybrid Meta-GGA | Good for thermochemistry and non-covalent interactions. | cc-pVTZ | Triple-zeta correlation-consistent basis set. |

| PBE | GGA | Often used for solid-state and periodic systems. | def2-TZVP | Triple-zeta valence with polarization. |

| CAM-B3LYP | Long-range Corrected | Suitable for charge-transfer excitations. | aug-cc-pVTZ | cc-pVTZ augmented with diffuse functions. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique allows for the investigation of dynamic processes, conformational changes, and intermolecular interactions in a simulated environment that can mimic physiological conditions.

The structure of this compound is not rigid; it possesses several rotatable bonds. The rotation around these bonds gives rise to different conformers (spatial arrangements of the atoms) with varying energies. MD simulations can be used to explore the conformational landscape of the molecule by simulating its motion over time.

By analyzing the trajectory from an MD simulation, it is possible to identify the most stable (lowest energy) conformers and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target, as its conformation can significantly influence its activity. The key torsional angles to investigate would be around the C-N bond connecting the tolyl and pyridine rings, and the C-S and S-N bonds of the sulfonamide group. The potential energy surface can be scanned by systematically rotating these bonds to determine the energy penalties for non-ideal conformations.

Table 3: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description of Rotation |

| τ1 | C(pyridyl)-C(pyridyl)-N(amino)-C(tolyl) | Rotation of the tolyl group relative to the pyridine ring. |

| τ2 | C(pyridyl)-S(sulfonyl)-N(sulfonamide)-H | Rotation around the S-N bond of the sulfonamide. |

| τ3 | N(amino)-C(pyridyl)-C(pyridyl)-S(sulfonyl) | Rotation of the sulfonamide group relative to the pyridine ring. |

MD simulations are also a powerful tool for studying how molecules interact with each other in a condensed phase (liquid or solid). For this compound, these simulations can reveal the nature and strength of intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern its physical properties like melting point and solubility.

The sulfonamide group (-SO₂NH₂) and the pyridine nitrogen are capable of forming hydrogen bonds, acting as both hydrogen bond donors and acceptors. The tolyl and pyridine rings can engage in π-π stacking interactions. By simulating a system containing many molecules of this compound, it is possible to observe if they tend to self-assemble into ordered structures, such as dimers or larger aggregates. Understanding these self-assembly propensities is important for materials science applications and for understanding the behavior of the compound in a biological environment. mdpi.com

Table 4: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Significance |

| Hydrogen Bond | Sulfonamide N-H | Sulfonyl O, Pyridine N | Strong, directional interactions that influence crystal packing and solubility. |

| π-π Stacking | Tolyl ring | Pyridine ring or another Tolyl ring | Weaker interactions that contribute to the stability of aggregates. |

| van der Waals | Entire molecule | Entire molecule | Non-specific attractive and repulsive forces. |

Prediction of Chemical Reactivity and Reaction Mechanisms

Theoretical predictions of a molecule's reactivity and the mechanisms of its reactions are fundamental aspects of computational chemistry. These studies help in understanding how a molecule will behave in a chemical reaction, identifying the most likely sites for reaction, and determining the energy profiles of reaction pathways.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction's mechanism, chemists computationally locate the transition state (TS)—the highest energy point along the reaction pathway. This structure represents the energetic barrier that must be overcome for reactants to become products. Intrinsic Reaction Coordinate (IRC) analysis is then performed to confirm that the located transition state correctly connects the reactants and products. This is achieved by computationally following the reaction path downhill from the transition state to the corresponding energy minima of the reactants and products.

For this compound, this type of analysis would be crucial for understanding its synthesis, degradation, or its interaction with biological targets. However, no studies detailing the transition state structures or IRC analyses for reactions involving this compound have been published.

Fukui Functions and Electrophilic/Nucleophilic Attack Predictions

Fukui functions are essential tools within Conceptual Density Functional Theory (DFT) used to predict the most reactive sites in a molecule. These functions identify which atoms are most susceptible to electrophilic attack (where the molecule accepts electrons) or nucleophilic attack (where the molecule donates electrons). By calculating the change in electron density at each atomic site upon the addition or removal of an electron, one can predict the local reactivity.

Site of Electrophilic Attack: Predicted by the Fukui function ƒ+, corresponding to the addition of an electron.

Site of Nucleophilic Attack: Predicted by the Fukui function ƒ-, corresponding to the removal of an electron.

While this analysis would provide significant insight into the reactivity of this compound, specific calculations and data tables detailing the Fukui function values for each atom in this molecule are not available in the current body of scientific literature.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural features of molecules with their physical, chemical, or biological properties. These models are highly valuable for predicting the properties of new or untested compounds.

Development of Descriptors for Molecular Characteristics

The foundation of any QSPR model is the calculation of molecular descriptors. These are numerical values that describe the chemical and physical characteristics of a molecule. Descriptors can be categorized into several types:

Topological (2D) Descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical (3D) Descriptors: Derived from the 3D structure of the molecule, including molecular surface area and volume.

Electronic Descriptors: Related to the electronic structure, such as dipole moment and orbital energies (HOMO/LUMO).

Quantum-Chemical Descriptors: More complex descriptors derived from quantum mechanical calculations.

The development of a robust QSPR model for a class of compounds including this compound would require the calculation and selection of the most relevant descriptors. However, no such specific QSPR studies have been reported.

Predictive Models for Chemical Behavior (e.g., pKa, redox potential)

Once relevant descriptors are identified, a mathematical model is built to predict specific properties. For this compound, predictive models for properties like its acid dissociation constant (pKa) or redox potential would be of significant interest.

pKa Prediction: A QSPR model could predict the acidity or basicity of the sulfonamide and pyridine moieties, which is critical for understanding its behavior in different pH environments.

Redox Potential Prediction: Such models could predict the ease with which the molecule undergoes oxidation or reduction, which is relevant for its metabolic fate and potential electrochemical applications.

Currently, there are no published QSPR models or associated data tables specifically developed for or including this compound for the prediction of these or other properties.

Chemical Reactivity, Derivatization, and Transformation Studies

Reactions at the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a key reactive center in the molecule, offering opportunities for modification at the nitrogen atom and transformations of the sulfur-nitrogen bond.

The acidic proton on the sulfonamide nitrogen can be readily substituted through alkylation and acylation reactions, providing a straightforward method for introducing diverse substituents.

N-Alkylation: The deprotonated sulfonamide acts as a nucleophile and can react with various alkylating agents. While specific studies on 2-(p-Tolylamino)pyridine-3-sulfonamide are not extensively documented, the general reactivity of sulfonamides suggests that N-alkylation can be achieved under basic conditions. researchgate.netnih.gov The reaction typically involves the use of a base to deprotonate the sulfonamide, followed by the addition of an alkyl halide. The choice of base and solvent is crucial to optimize the yield and prevent side reactions. Ruthenium-catalyzed N-alkylation of primary sulfonamides has also been reported as an efficient method. organic-chemistry.org

Table 1: General Conditions for N-Alkylation of Sulfonamides

| Reagent | Catalyst/Base | Solvent | General Observations |

|---|---|---|---|

| Alkyl Halide | K₂CO₃, NaH, or other bases | DMF, Acetonitrile (B52724), THF | A common and versatile method for introducing alkyl groups. |

N-Acylation: The sulfonamide nitrogen can also undergo acylation with acylating agents such as acyl chlorides or anhydrides. These reactions are often carried out in the presence of a base, like pyridine (B92270), which acts as both a catalyst and an acid scavenger. semanticscholar.orgresearchgate.net The resulting N-acylsulfonamides are important intermediates in organic synthesis. The use of N-acylbenzotriazoles in the presence of sodium hydride has been shown to be an effective method for the N-acylation of sulfonamides, yielding the products in high yields. semanticscholar.org Bismuth(III) salts have also been employed as catalysts for this transformation. researchgate.net

Table 2: Reagents for N-Acylation of Sulfonamides

| Acylating Agent | Catalyst/Base | Key Features |

|---|---|---|

| Acyl Chlorides/Anhydrides | Pyridine, Triethylamine (B128534) | Standard and widely used method. semanticscholar.org |

| N-Acylbenzotriazoles | NaH | Effective for a broad range of acyl groups. semanticscholar.org |

| Carboxylic Acids | DCC, EDC | Direct coupling method. |

Hydrolysis: Sulfonamide bonds are generally stable to hydrolysis under neutral and alkaline conditions. nih.govresearchgate.net Studies on a range of sulfonamides have shown that they are hydrolytically stable at pH 7.0 and 9.0, with half-lives greater than one year at 25°C. nih.gov Under acidic conditions, the rate of hydrolysis can increase, although it is still generally a slow process. researchgate.net For this compound, significant hydrolysis would likely require harsh acidic or basic conditions and elevated temperatures.

Amide Bond Formation: While the sulfonamide itself is a type of amide, the term "amide bond formation" in this context typically refers to the formation of a new amide linkage by reacting the sulfonamide with a carboxylic acid or its derivative. This is not a standard reaction for sulfonamides. However, it's conceivable that under specific activating conditions, the sulfonamide nitrogen could act as a nucleophile towards a highly activated carboxylic acid derivative, though this is not a commonly employed synthetic strategy. More relevant is the synthesis of sulfonamides from sulfonyl chlorides and amines. acs.orgnih.gov The use of T3P (n-propanephosphonic acid anhydride) and pyridine is a mild and effective method for amide bond formation in general. researchgate.netacs.org

Reductive Transformations: The reduction of sulfonamides is a challenging transformation that typically requires strong reducing agents. The sulfur-nitrogen bond can be cleaved under certain reductive conditions. For instance, the reduction of a 3-alkylsulfonyl moiety on a pyridine ring has been achieved through a sequence of reactions involving bromination and substitution, followed by catalytic reduction. nih.gov The direct reduction of the sulfonamide group in this compound to the corresponding amine and sulfur dioxide would likely necessitate harsh reducing conditions.

Oxidative Transformations: The sulfonamide group is generally resistant to oxidation due to the sulfur atom being in its highest oxidation state (+6). However, the other parts of the molecule, particularly the pyridine and tolyl rings, could be susceptible to oxidation under strong oxidizing conditions. The synthesis of pyridines with a sulfonamide moiety has been achieved through a cooperative vinylogous anomeric-based oxidation mechanism, indicating the stability of the sulfonamide group under these specific oxidative conditions. rsc.orgrsc.org

Reactions at the Pyridine Ring

The pyridine ring in this compound is electron-deficient, which influences its reactivity towards both electrophilic and nucleophilic reagents.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring, the amino group at the 2-position and the sulfonamide group at the 3-position, will significantly influence the regioselectivity of any EAS reaction.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen. wikipedia.orgyoutube.comyoutube.com For a substitution to occur, a good leaving group must be present on the ring. In the case of this compound, there are no inherent leaving groups like halogens.

However, if a suitable leaving group were introduced, for example, by replacing the amino group with a halogen, the resulting 2-halo-pyridine-3-sulfonamide would be a good candidate for NAS reactions. Nucleophiles would preferentially attack the 2-position due to activation by the ring nitrogen. The Chichibabin reaction, the amination of pyridine with sodium amide, is a classic example of NAS on a pyridine ring where a hydride ion acts as the leaving group. youtube.com While this specific reaction is unlikely on the substituted pyridine of interest, it illustrates the inherent reactivity of the pyridine ring towards nucleophiles. The reactivity of pyridinium (B92312) ions in NAS reactions has also been studied, showing that a positive charge on the nitrogen further activates the ring for nucleophilic attack. nih.gov

Transformations Involving the p-Tolylamino Group

The p-tolylamino group is a versatile handle for further derivatization, influencing the electronic properties and steric profile of the molecule.

The secondary amine of the p-tolylamino group can undergo a variety of reactions typical for anilines. N-alkylation or N-acylation can be achieved under standard conditions to introduce new functional groups. For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl derivative. These modifications can be crucial for modulating the biological activity or physicochemical properties of the compound.

Furthermore, the nitrogen atom can participate in coupling reactions. For instance, Ullmann-type couplings could be employed to form diarylamines, although such reactions on an already substituted amine might require specific catalytic systems. researchgate.net

The aniline (B41778) moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation could potentially lead to the formation of dimeric or polymeric structures through radical coupling. Stronger oxidation might affect the aromatic ring or the benzylic methyl group of the tolyl substituent.

Conversely, while the aniline ring is already in a reduced state, reactions involving the broader heterocyclic system could be influenced by the electronic nature of this group. The p-tolylamino group is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, although the sulfonamide group is deactivating.

Cyclization and Rearrangement Reactions

The juxtaposition of the amino and sulfonamide groups on the pyridine ring provides a template for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

Intramolecular cyclization is a powerful strategy for the construction of complex heterocyclic frameworks. arkat-usa.org In the case of this compound, the nitrogen of the amino group and the nitrogen of the sulfonamide group could potentially participate in cyclization reactions with a suitable third component or through activation of a substituent on the pyridine ring.

For example, if a reactive group were introduced at the 4-position of the pyridine ring, intramolecular nucleophilic attack from the amino nitrogen could lead to the formation of a new five- or six-membered ring fused to the pyridine core. Such reactions are often key steps in the synthesis of novel heterocyclic compounds and natural products. arkat-usa.orgresearchgate.net The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives from 2-aminopyridine (B139424) precursors highlights the utility of this approach. nih.gov

Table 2: Potential Intramolecular Cyclization Pathways (Note: This table is speculative and illustrates potential reaction types based on the structure of this compound.)

| Reaction Type | Triggering Condition/Reagent | Potential Fused Heterocycle |

| Pictet-Spengler type reaction | Aldehyde/Ketone, Acid catalyst | Tetrahydropyrido[2,3-b]quinoline derivative |

| Cyclization via Vilsmeier-Haack reaction | POCl₃, DMF | Pyrido[2,3-b]thieno[3,2-e] researchgate.netrsc.orgdiazepine (B8756704) derivative (hypothetical) |

| Thermal or acid-catalyzed cyclodehydration | With a suitable ortho-substituent | Fused thiazine (B8601807) or diazepine systems |

The this compound scaffold may undergo rearrangement under certain acidic or basic conditions. For instance, Smiles-type rearrangements are known to occur in related diaryl amine and ether systems, particularly when activated by electron-withdrawing groups. In this case, the sulfonamide group could potentially facilitate a rearrangement involving the migration of the p-tolylamino group.

Under strong acidic conditions, protonation of the pyridine nitrogen would activate the ring towards nucleophilic attack, potentially leading to ring-opening or rearrangement pathways. Conversely, strong basic conditions could lead to deprotonation of the sulfonamide or the amino group, generating nucleophilic species that could initiate intramolecular reactions or rearrangements. While specific studies on this compound are not available, the general principles of heterocyclic chemistry suggest that such transformations are plausible. researchgate.net

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations provide crucial insights into the reaction pathways, transition states, and the electronic and steric effects that govern the reactivity of a chemical compound. Such studies are fundamental to understanding and optimizing synthetic routes and predicting the behavior of a molecule in various chemical environments.

Kinetic Isotope Effect (KIE) studies are a powerful tool used to determine the rate-determining step of a chemical reaction and to elucidate the structure of the transition state. This is achieved by measuring the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes.

A thorough review of available scientific literature indicates that no studies on the Kinetic Isotope Effect have been reported for reactions involving this compound. Consequently, there is no empirical data to present in the form of a data table regarding the influence of isotopic substitution on the reaction rates of this compound.

Hammett analysis is a well-established method in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. By correlating reaction rates or equilibrium constants with the Hammett substituent constant (σ), it is possible to gain a deeper understanding of the electronic effects (both resonance and inductive) that substituents exert on a reaction center.

Despite the utility of this method, no research articles detailing a Hammett analysis for this compound or its derivatives have been found. As a result, there is no data available to construct a Hammett plot or a data table of reaction constants (ρ) that would describe the sensitivity of its reactions to substituent effects.

Coordination Chemistry of 2 P Tolylamino Pyridine 3 Sulfonamide

Ligand Design Principles and Coordination Modes

The structure of 2-(p-Tolylamino)pyridine-3-sulfonamide is inherently suited for complexation with metal ions. Its design incorporates several functional groups containing atoms with lone pairs of electrons, making it an effective ligand.

The this compound molecule possesses several sites capable of donating electron pairs to a metal center. The primary potential donor atoms are:

The Pyridine (B92270) Nitrogen Atom: The nitrogen atom within the pyridine ring is a well-established coordination site in many heterocyclic ligands. pvpcollegepatoda.org

The Amino Nitrogen Atom: The exocyclic nitrogen atom of the p-Tolylamino group can also participate in coordination. pvpcollegepatoda.org

The Sulfonamide Group: This group offers two potential coordination sites: the nitrogen atom and the two oxygen atoms. Sulfonamides and their derivatives are known to form stable metal chelates. researchgate.net The oxygen atoms of the sulfonyl group (SO₂) and the nitrogen of the sulfonamide (SO₂NH₂) can act as donor sites. mdpi.com

The presence of these multiple donor sites allows the ligand to coordinate to a metal ion in several ways, including acting as a monodentate or a bidentate ligand.

Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, is a key consideration for this ligand. The spatial arrangement of the donor atoms in this compound allows for the formation of stable chelate rings.

Coordination involving the pyridine nitrogen and the amino nitrogen would result in the formation of a five-membered chelate ring. researchgate.net Similarly, chelation involving one of the sulfonamide oxygens and the amino nitrogen can also occur. The stability of these chelate rings is a significant driving force for complex formation. Generally, five- and six-membered chelate rings are the most stable, as they minimize ring strain. The formation of such rings by this compound enhances the thermodynamic stability of its metal complexes compared to analogous complexes with monodentate ligands.

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with this ligand typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A common and straightforward method for synthesizing these complexes is the direct reaction of this compound with various transition metal salts. Typically, an alcoholic solution of the ligand is mixed with an alcoholic or aqueous solution of a metal salt, such as acetates or chlorides of copper(II), nickel(II), zinc(II), or cadmium(II). nih.gov The mixture is often refluxed to ensure the completion of the reaction. nih.gov Upon cooling, the resulting solid metal complex can be isolated by filtration, washed, and dried. The stoichiometry of the reactants (metal-to-ligand ratio) can be adjusted to control the final structure of the complex.

Hydrothermal and solvothermal techniques are powerful methods for synthesizing coordination complexes, often yielding crystalline products suitable for X-ray diffraction studies. researchgate.net These methods involve carrying out the synthesis in water (hydrothermal) or a non-aqueous solvent (solvothermal) in a sealed vessel at temperatures above the solvent's boiling point. The increased temperature and pressure can promote the formation of thermodynamically stable products and unique crystal phases that may not be accessible through conventional solution-based methods. researchgate.net While specific examples for this compound are not prevalent in general literature, this method is widely applicable to related pyridine and sulfonamide-containing ligands for creating coordination polymers and complex three-dimensional structures. researchgate.netresearchgate.net

Structural Characterization of Metal Complexes

To determine the structure and coordination mode of the synthesized metal complexes, a variety of analytical techniques are employed. Spectroscopic methods are particularly valuable for elucidating how the ligand binds to the metal ion.

Infrared (IR) spectroscopy is a key tool for identifying the coordination sites of the ligand. By comparing the IR spectrum of the free ligand with that of the metal complex, shifts in the vibrational frequencies of the functional groups can be observed. For instance, a shift in the stretching frequency of the S=O and N-H bands of the sulfonamide group, as well as the C=N vibration of the pyridine ring upon complexation, provides direct evidence of their involvement in bonding to the metal ion. mdpi.com The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. mdpi.com

| Functional Group | Typical Free Ligand Frequency (cm⁻¹) | Typical Complex Frequency (cm⁻¹) | Inference |

|---|---|---|---|

| ν(N-H) of Amino Group | ~3400-3300 | Shifts to lower frequency | Coordination via Amino Nitrogen |

| ν(C=N) of Pyridine | ~1600 | Shifts to different frequency | Coordination via Pyridine Nitrogen |

| ν(S=O) asymmetric | ~1350 | Shifts to lower frequency | Coordination via Sulfonyl Oxygen |

| ν(S=O) symmetric | ~1160 | Shifts to lower frequency | Coordination via Sulfonyl Oxygen |

| ν(M-N) / ν(M-O) | N/A | ~580-410 | Formation of Metal-Ligand Bonds |

Insufficient Research Data Precludes a Detailed Analysis of the

A comprehensive review of available scientific literature reveals a significant gap in the documented coordination chemistry of the compound this compound. Despite its availability as a chemical building block, there is a notable absence of published research specifically detailing its behavior as a ligand in metal complexes. Consequently, a thorough and scientifically accurate article on its coordination chemistry, as outlined by the requested structure, cannot be generated at this time.

The requested article structure necessitates detailed experimental and theoretical data, including X-ray crystallography of metal-ligand adducts, spectroscopic analyses (NMR, IR, UV-Vis) of coordination environments, Density Functional Theory (DFT) studies on electronic structure and bonding, and investigations into the reactivity and catalytic applications of its metal complexes.

Searches for this specific information have not yielded relevant primary research articles or reviews. The existing literature details the coordination chemistry of related, but structurally distinct, pyridine-sulfonamide derivatives or other classes of pyridine-based ligands. Extrapolating from these related compounds to describe the specific coordination behavior of this compound would be speculative and would not meet the required standards of scientific accuracy.

For a detailed analysis as requested, the following types of research would need to be conducted and published:

Synthesis and Isolation of Metal Complexes: Researchers would first need to synthesize and isolate stable metal complexes of this compound with various transition metals.

Single-Crystal X-ray Diffraction: To fulfill the requirements of section 6.3.1, single crystals of these complexes would need to be grown and analyzed using X-ray diffraction to determine their precise three-dimensional structures, including bond lengths, bond angles, and coordination geometries.

Spectroscopic Characterization: A battery of spectroscopic techniques, as mentioned in section 6.3.2, would be essential to probe the coordination environment in solution and in the solid state. This would involve comparing the spectra of the free ligand with those of the metal complexes to identify shifts indicative of coordination.

Computational Modeling: DFT studies, as outlined in section 6.4.1, would provide theoretical insights into the nature of the metal-ligand bonding, orbital interactions, and the electronic structure of the complexes.

Advanced Spectroscopic and Reactivity Studies: Further investigation into the d-orbital splitting (section 6.4.2) and the stoichiometric reactivity of the coordinated ligand (section 6.5.1) would require more specialized experiments.

Without such foundational research, any attempt to construct the requested article would lack the necessary factual basis and detailed data, including the requisite data tables. The scientific community has yet to publish the specific studies that would provide the content needed to populate the detailed outline provided.

Advanced Chemical Applications and Methodological Developments

Development of 2-(p-Tolylamino)pyridine-3-sulfonamide as a Chemical Probe

The unique structure of this compound, featuring a pyridine (B92270) ring, a sulfonamide group, and a tolylamino moiety, provides a foundation for its potential development as a chemical probe. These functional groups can impart sensitivity to the local chemical environment, making the molecule responsive to changes in pH or a candidate for fluorescent tagging.

pH-Responsive Chemical Indicators

The presence of the pyridine nitrogen and the sulfonamide group suggests that this compound could exhibit pH-dependent protonation states. This characteristic is fundamental for a compound to act as a pH indicator. The protonation or deprotonation of these sites would likely alter the electronic structure of the molecule, leading to a change in its absorption or emission of light.

Table 1: Potential pH-Dependent Properties of this compound

| pH Range | Predominant Species | Expected Chromophoric/Fluorophoric Changes |

| Acidic | Protonated pyridine and/or sulfonamide | Shift in absorption maximum (Hypsochromic or Bathochromic) |

| Neutral | Neutral molecule | Baseline spectral properties |

| Basic | Deprotonated sulfonamide | Potential for enhanced fluorescence or a significant color change |

Note: This table is predictive and based on the general behavior of similar chemical structures. Experimental validation is required.

Fluorescent Tags for Non-Biological Labeling (e.g., materials science)

The aromatic nature of this compound provides inherent fluorescence potential. As a fluorescent tag in materials science, it could be utilized to label polymers, nanoparticles, or other materials to study their distribution, morphology, or environmental responses. The tolyl group can be further functionalized to allow for covalent attachment to various substrates without significantly altering the core fluorescent properties.

Integration into Novel Material Architectures

The functional groups on this compound offer handles for its incorporation into larger, more complex material structures, both through covalent bonding and non-covalent self-assembly.

Covalent Incorporation into Polymer Backbones

Through chemical modification, this compound can be converted into a monomer and subsequently copolymerized with other monomers to create functional polymers. For instance, introducing a vinyl or acrylic group would allow its integration into polymer chains via free-radical polymerization. The resulting polymers would possess the pH-responsive or fluorescent properties of the parent compound, leading to "smart" materials that can sense and report on their environment.

Self-Assembled Supramolecular Structures

The potential for hydrogen bonding through the sulfonamide and amino groups, along with π-π stacking interactions from the aromatic rings, makes this compound a candidate for forming self-assembled supramolecular structures. Research on a structurally related compound, 2-(p-Tolylamino)nicotinic acid, has shown that it can form different polymorphic crystal structures, including neutral and zwitterionic forms, through hydrogen bonding and π-stacking. researchgate.net This suggests that this compound could similarly form ordered assemblies like nanofibers, gels, or liquid crystals under specific conditions.

Analytical Method Development for Compound Detection and Quantification

For any novel compound to be effectively utilized, robust analytical methods for its detection and quantification are essential.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. Given its aromatic nature, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. Detection would likely be achieved using a UV-Vis detector, leveraging the compound's chromophores. For higher sensitivity and specificity, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS).

Table 2: Proposed HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These parameters are a starting point and would require optimization for specific applications.

Further characterization and structural confirmation would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to identify functional groups, and X-ray crystallography to determine the solid-state structure.

Chromatographic Method Optimization (HPLC, GC, TLC)

The separation and quantification of this compound from complex mixtures necessitate the development of optimized chromatographic methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are powerful techniques that can be tailored for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a widely adopted method for the analysis of sulfonamides and related aromatic compounds. nih.govcabidigitallibrary.org The optimization of an HPLC method for this compound would involve a systematic study of stationary phase, mobile phase composition, pH, and detector settings to achieve optimal resolution, peak shape, and sensitivity. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which is suitable for retaining the aromatic rings of the molecule. nih.gov

The mobile phase composition is a critical parameter to optimize. A mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, is typically employed. nih.govhelixchrom.com The buffer controls the pH, which in turn influences the ionization state of the amino and sulfonamide groups, thereby affecting retention time. Gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the timely elution of all components in a mixture with varying polarities. UV detection is a suitable choice, given the chromophoric nature of the aromatic rings in the molecule.

Interactive Data Table: Hypothetical Optimized HPLC Parameters

| Parameter | Optimized Condition | Rationale |

| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel, 5 µm particle size | Provides good hydrophobic interaction with the aromatic rings of the analyte. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | Formic acid helps to control pH and improve peak shape. Acetonitrile is a common organic modifier. |

| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |

| Column Temperature | 30 °C | Helps to maintain consistent retention times and improve peak symmetry. |

| Detection | UV at 254 nm | The aromatic rings in the molecule are expected to have strong absorbance at this wavelength. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Gas Chromatography (GC):

The analysis of sulfonamides by GC can be challenging due to their low volatility and thermal lability. nih.gov Direct analysis of this compound by GC would likely lead to peak tailing and decomposition in the injector and column. Therefore, derivatization is a common strategy to increase the volatility and thermal stability of sulfonamides prior to GC analysis. nih.gov

A typical derivatization procedure involves the methylation of the acidic N-H protons of the sulfonamide group using a reagent like diazomethane. nih.gov The resulting derivative is more volatile and amenable to GC analysis. The optimization of the GC method would involve selecting an appropriate capillary column (e.g., a non-polar or medium-polar stationary phase like 5% phenyl-methylpolysiloxane), optimizing the temperature program of the oven, and selecting a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Interactive Data Table: Hypothetical Optimized GC Parameters (after derivatization)

| Parameter | Optimized Condition | Rationale |

| Derivatization | Methylation of the sulfonamide group | Increases volatility and thermal stability of the analyte. |

| Stationary Phase | 5% Phenyl-methylpolysiloxane | A versatile stationary phase suitable for a wide range of derivatized compounds. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for a capillary GC column, providing good resolution. |

| Carrier Gas | Helium or Hydrogen | Common carrier gases in GC, with hydrogen providing faster analysis times. |

| Oven Program | Initial temp: 150 °C, ramp to 280 °C at 10 °C/min | A temperature program allows for the separation of compounds with different boiling points. |

| Injector Temp | 250 °C | Ensures rapid volatilization of the derivatized analyte without decomposition. |

| Detector | Mass Spectrometry (MS) | Provides both quantitative data and structural information for confident identification. |

Thin-Layer Chromatography (TLC):

TLC is a simple, cost-effective, and rapid technique that can be used for the qualitative analysis of this compound and for monitoring the progress of chemical reactions. The optimization of a TLC method involves selecting a suitable stationary phase (e.g., silica gel 60 F254 plates) and a mobile phase that provides good separation of the target compound from impurities. researchgate.netslideshare.net